molecular formula C34H34N4O8S2 B2979302 4-(MORPHOLINE-4-SULFONYL)-N-{4'-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}BENZAMIDE CAS No. 392326-74-8

4-(MORPHOLINE-4-SULFONYL)-N-{4'-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}BENZAMIDE

Cat. No.: B2979302
CAS No.: 392326-74-8
M. Wt: 690.79
InChI Key: SUNOHCGPUFIPOH-UHFFFAOYSA-N
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Description

This compound features a biphenyl core with dual 4-(morpholine-4-sulfonyl)benzamide substituents. Such motifs are common in kinase inhibitors or enzyme-targeting agents due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O8S2/c39-33(27-5-13-31(14-6-27)47(41,42)37-17-21-45-22-18-37)35-29-9-1-25(2-10-29)26-3-11-30(12-4-26)36-34(40)28-7-15-32(16-8-28)48(43,44)38-19-23-46-24-20-38/h1-16H,17-24H2,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNOHCGPUFIPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-{4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl groups . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors

Biological Activity

The compound 4-(Morpholine-4-sulfonyl)-N-{4'-[4-(morpholine-4-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a morpholine sulfonamide moiety linked to a biphenyl structure. Its molecular formula can be represented as C20H24N4O4SC_{20}H_{24}N_4O_4S, with a molecular weight of approximately 420.5 g/mol. The presence of the morpholine and sulfonamide groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates promising applications in various therapeutic areas, particularly in oncology and infectious diseases.

Antitumor Activity

Several studies have demonstrated the antitumor potential of related morpholine-sulfonamide compounds. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung cancer)1.721.593.3
RPMI-8226 (Leukemia)25.928.7-
OVCAR-4 (Ovarian)15.9--
PC-3 (Prostate)27.9--

These results indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development .

Antimicrobial Activity

The compound's structural features suggest it may also exhibit antimicrobial properties. Related compounds have been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 100 µg/mL .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the morpholine and sulfonamide groups interact with specific enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

In recent case studies, researchers have synthesized derivatives of morpholine-sulfonamides and evaluated their biological activities:

  • Study on Anticancer Properties : A study involving a series of morpholine derivatives indicated that modifications to the sulfonamide group could enhance antitumor efficacy while reducing cytotoxicity to normal cells .
  • Antimicrobial Screening : Another study screened various morpholine-based compounds for their antibacterial activity, revealing that certain substitutions significantly improved their effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide (CAS: 457651-05-7)

  • Structure : Retains the 4-morpholinylsulfonylbenzamide moiety but replaces the biphenyl core with a pyrimidine sulfamoyl group.
  • Lower molecular weight (518.55 g/mol vs. ~620 g/mol for the target compound) due to the absence of a biphenyl group .

4-[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]morpholine (CAS: 478247-34-6)

  • Structure : Contains a pyrimidine ring linked to a morpholine group and a toluenesulfonyl substituent.
  • Key Differences :
    • Lacks the benzamide linkage and biphenyl system.
    • Smaller molar mass (395.47 g/mol) and reduced complexity .

Benzimidazole Derivatives (e.g., Compounds 3o, 3p, 3q)

  • Structure : Feature benzimidazole cores with morpholine sulfonyl and methoxy-pyridyl substituents.
  • Key Differences :
    • Benzimidazole scaffolds are proton pump inhibitor backbones (e.g., omeprazole analogs).
    • Sulfonyl groups are attached directly to the benzimidazole nitrogen, altering electronic properties .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Target Compound : High molecular weight (~620 g/mol) and biphenyl structure may reduce solubility but improve membrane penetration.
  • CAS 457651-05-7 : Pyrimidine group enhances water solubility compared to biphenyl analogs .
  • Benzimidazoles () : Methoxy and pyridyl groups balance lipophilicity for gastrointestinal absorption .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
Target Compound C₃₄H₃₂N₄O₈S₂ ~620 Biphenyl, dual morpholine sulfonyl Kinase inhibition
CAS 457651-05-7 (VU0488959-1) C₂₂H₂₂N₄O₆S₂ 518.55 Pyrimidine sulfamoyl, morpholine sulfonyl Neuroscience/Oncology
CAS 478247-34-6 C₂₁H₂₁N₃O₃S 395.47 Pyrimidine, toluenesulfonyl Enzyme modulation
Benzimidazole Derivatives (3o, 3p, 3q) C₂₈H₃₀N₄O₆S ~550 Benzimidazole, morpholine sulfonyl Antiulcer/antimicrobial agents

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